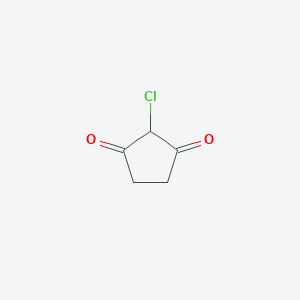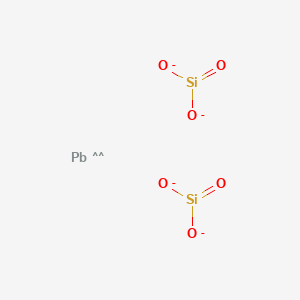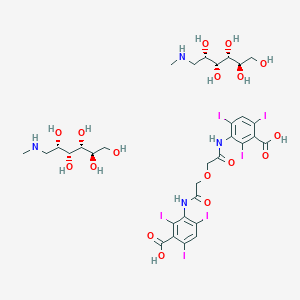
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is a fluorinated alcohol with the molecular formula C5H3F9O and a molecular weight of 250.0623 . This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- can be achieved through several routes. One common method involves the reaction of 1,1,1-trifluoropropene with hydrogen fluoride to produce 3,3,3-trifluoro-1-propanol . Another approach includes the oxidation of propylene to form 3,3,3-trifluoropropanal, followed by a reaction with hydrogen bromide to yield 2-bromo-3,3,3-trifluoro-1-propanol .
Analyse Chemischer Reaktionen
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, resulting in halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- finds applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of fluorinated compounds and as a solvent in organic reactions.
Biology: Its unique properties make it useful in biochemical studies and as a reagent in enzyme assays.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets . This property is particularly valuable in drug design, where enhanced membrane permeability is often desired.
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- can be compared with other fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol. While both compounds share similar fluorinated structures, 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is unique due to its additional trifluoromethyl groups, which confer distinct chemical reactivity and physical properties .
Similar compounds include:
These compounds are often used in similar applications but differ in their specific chemical behaviors and properties.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O/c6-3(7,8)2(1-15,4(9,10)11)5(12,13)14/h15H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOVIIUXHLMNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161583 |
Source


|
| Record name | 2,2,2-tris(Trifluoromethyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14117-17-0 |
Source


|
| Record name | 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-tris(Trifluoromethyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












]-](/img/structure/B81546.png)

